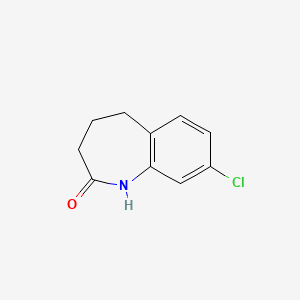

8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Overview

Description

“8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H10ClNO . It is structurally similar to other benzazepin compounds .

Molecular Structure Analysis

The molecular structure of “8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” consists of a benzazepin ring with a chlorine atom at the 8th position . The InChI and SMILES strings provide more detailed information about its structure .Physical And Chemical Properties Analysis

The molecular weight of “8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is 209.67 g/mol . Other computed properties include a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .Scientific Research Applications

Conformational Analysis in Drug Development

The conformational state of lorcaserin (a derivative of benzazepine) in water has been determined using residual dipolar coupling data and DFT computations. This research has implications for understanding the preferred conformation of drugs in aqueous environments, which is crucial for drug development and effectiveness (Trigo-Mourino et al., 2013).

Dopamine Receptor Research

Benzazepines, including derivatives of 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have shown high affinity at the D1 dopamine receptor. These findings are significant for the development of drugs targeting the dopaminergic system, particularly for neurological and psychiatric disorders (Neumeyer et al., 1991).

Synthesis and Structural Studies

Efficient synthesis methodologies and structural analysis of benzazepine derivatives are critical for the advancement of pharmaceutical chemistry. Studies like these provide valuable insights into the efficient production and structural characterization of benzazepine compounds, facilitating their use in drug development (Casimir et al., 2000).

X-ray Diffraction Studies

X-ray diffraction studies of benzazepine derivatives, including those similar to 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, contribute to understanding their crystal structures. This information is crucial for designing drugs with optimal properties and for understanding the physical characteristics of these compounds (Macías et al., 2011).

Novel Ring Transformations

Research into the novel ring transformations of benzazepine derivatives provides insights into new synthetic pathways and potential pharmacological applications. These transformations are important for discovering new compounds with therapeutic potential (Stringer et al., 1985).

Chiral Resolution Studies

Chiral resolution studies of benzazepine derivatives are significant for the development of enantiomerically pure compounds, which are often required for specific therapeutic purposes. The separation of enantiomers can lead to drugs with improved efficacy and reduced side effects (Wang Li, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Benzazepine derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities . They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with various receptors and enzymes, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Benzazepines, in general, can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

It is known that the compound has a molecular weight of 1612, a density of 1100±006 g/cm3, a melting point of 143-144 °C, and a boiling point of 3390±210 °C . These properties could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase . The exact effects of this compound would need further investigation.

properties

IUPAC Name |

8-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOBRBGDMGOUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520922 | |

| Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

22246-78-2 | |

| Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)